(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate
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Overview
Description
®-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral compound characterized by the presence of an amino group, a bromophenyl group, and an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-4-(4-bromophenyl)butanoate typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the formation of the carbon-nitrogen bond. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of ®-Ethyl 3-amino-4-(4-bromophenyl)butanoate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 3-amino-4-(4-bromophenyl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
®-Ethyl 3-amino-4-(4-bromophenyl)butanoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-amino-4-(4-bromophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: This compound shares a similar structure but differs in the presence of a hydrochloride group.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another related compound with a different functional group arrangement.
Uniqueness
®-Ethyl 3-amino-4-(4-bromophenyl)butanoate is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16BrNO2 |
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Molecular Weight |
286.16 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-4-(4-bromophenyl)butanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3/t11-/m1/s1 |
InChI Key |
NZDDZMVKKCNJKE-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC1=CC=C(C=C1)Br)N |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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